Cyanin 3 Bisethylfarbstoff Kaliumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis of Novel Cyanine Dyes

The synthesis of cyanine dyes has been explored through various methods. One study describes the acid-catalyzed condensation of substituted 2-phenyl-4,5-dihydrofurylium hexachloroantimonates with ethyl orthoformate and other reagents to produce novel cyanine dyes. This process involves oxonium salt-enol ether resonance, which is a key step in the formation of these dyes. X-ray crystallography was used to study the structure of one such cyanine dye, providing insights into its molecular configuration .

Supramolecular Complexes of Cyanine Dyes

Cyanine dyes with terminal ammonium groups have been shown to form supramolecular complexes with bis(18-crown-6)stilbene. These complexes exhibit pseudocyclic and triple-decker structures, with the formation constants indicating strong interactions between the dye and the stilbene. This study highlights the self-assembly capabilities of cyanine dyes in the presence of suitable counter molecules, which could be useful in various applications .

Positive Solvatochromic Cyanine Dyes

A novel approach to synthesizing positive solvatochromic cyanine dyes has been reported, using a pyrazolo pyrazoly heterocyclic nucleus. These dyes exhibit solvatochromism, changing color in response to the polarity of the solvent. The electronic visible absorption spectra of these dyes were investigated, and their structures were confirmed through various analytical techniques, including IR, 1H-NMR, and mass spectrometry .

Thiocarbamoyl in Cyanine Dye Synthesis

The synthesis of bis-mono and dimethine cyanine dyes incorporating various heterocyclic compounds has been achieved through the reaction of a thiocarbamoyl derivative with different organic reagents. This method aims to overcome the challenges of energetic reactions that typically require long times. The electronic behaviors of these dyes were studied, suggesting their potential in medical and other fields. Spectral and analytical analyses were used to elucidate the photosensitizers .

Molecular Structure Analysis

The molecular structures of cyanine dyes are complex and can be studied using techniques such as X-ray crystallography . The presence of heterocyclic compounds and various substituents can significantly influence the properties of the dyes, including their ability to form supramolecular complexes and exhibit solvatochromism .

Chemical Reactions Analysis

Cyanine dyes undergo various chemical reactions during their synthesis, including condensation and reactions with heterocyclic compounds. These reactions are crucial for tailoring the properties of the dyes, such as their solvatochromic behavior and their ability to form complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanine dyes, such as their solvatochromic behavior , ability to form supramolecular complexes , and electronic behaviors , are influenced by their molecular structure. These properties are essential for their potential applications in fields like medical imaging and organic electronics.

Wissenschaftliche Forschungsanwendungen

Cyanin 3 Bisethylfarbstoff Kaliumsalz: Anwendungen in der wissenschaftlichen Forschung

Bioproben und Biomarker: Cyaninfarbstoffe werden aufgrund ihrer hervorragenden photophysikalischen Eigenschaften, Biokompatibilität und geringen Toxizität häufig in Bioproben und Biomarkern eingesetzt. Sie spielen eine entscheidende Rolle in der medizinischen Diagnostik, der genetischen Forschung und der Umweltüberwachung .

Fluoreszierende Sonden: Die fluoreszierenden Eigenschaften von Cyaninfarbstoffen machen sie ideal für den Einsatz als Sonden in verschiedenen bildgebenden Verfahren. Sie helfen dabei, Zellkomponenten zu visualisieren und biologische Prozesse zu verfolgen .

Phototherapie: Cyaninfarbstoffe werden in Phototherapiebehandlungen eingesetzt, da sie Licht absorbieren und in therapeutische Energie umwandeln können. Diese Anwendung ist besonders relevant bei der Krebsbehandlung, bei der eine gezielte Lichtexposition zum Zelltod führen kann .

Photovoltaik: Die energie-absorbierenden und -übertragenden Eigenschaften von Cyaninfarbstoffen werden für den Einsatz in Photovoltaikzellen untersucht, um die Effizienz der Solarenergieumwandlung zu verbessern .

Nahinfrarot-Photokatalyse: Die Erforschung von Cyaninen als Photokatalysatoren ist ein aufstrebendes Forschungsfeld. Ihre Fähigkeit, Reaktionen unter Nahinfrarotlicht zu katalysieren, könnte zu innovativen Anwendungen in der Synthese und Materialwissenschaft führen .

Thiol-reaktiver Fluoreszenzfarbstoff: Cyanin 3 Bisfunctional MTSEA Dye, eine verwandte Verbindung, ist bekannt für seine Thiolreaktivität, was auf potenzielle Anwendungen in der Biokonjugation und der Entwicklung von Fluoreszenzmarkern für Proteine und andere Biomoleküle hindeutet .

Wirkmechanismus

Target of Action

Cyanine 3 Bisethyl Dye Potassium Salt is a type of cyanine dye . Cyanine dyes are organic fluorophores that have found a wide range of applications in single-molecule and super-resolution imaging as well as in other biophysical studies . They are popular choices for fluorescence-based applications due to their high molar extinction coefficients and tunability of fluorescence wavelengths .

Mode of Action

The mode of action of Cyanine 3 Bisethyl Dye Potassium Salt involves a process known as "photoblueing" . This process involves the shift of the absorbance spectra of cyanine dyes to shorter wavelengths over time . The photoconversion of a cyanine dye, such as Cyanine 3 Bisethyl Dye Potassium Salt, occurs upon photoexcitation during fluorescent imaging . The formal C2H2 excision from the cyanine dye occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .

Biochemical Pathways

The biochemical pathways affected by Cyanine 3 Bisethyl Dye Potassium Salt involve the generation of singlet oxygen . This singlet oxygen then reacts with the dye, causing the loss of an ethene group and truncation to form another cyanine with a shorter alkenyl chain . This phototruncation reaction converts heptamethine cyanine into pentamethine cyanine, and then into trimethine cyanine, shifting the light absorbance spectra .

Pharmacokinetics

It is known that the compound has a molecular weight of 58378 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Cyanine 3 Bisethyl Dye Potassium Salt is the generation of a blueshifted derivative of the original dye . This can potentially obscure multicolor fluorescence imaging, leading to misinterpretation of the data . This photoconversion can also be exploited to develop a new photoactivation method for high-density single-particle tracking in a living cell without using uv illumination and cell-toxic additives .

Action Environment

The action environment can influence the efficacy and stability of Cyanine 3 Bisethyl Dye Potassium Salt. For instance, buffer conditions can suppress or enhance the phototruncation reaction . Enhancing the reaction could open up experimental possibilities that take advantage of the dye shift . .

Safety and Hazards

Eigenschaften

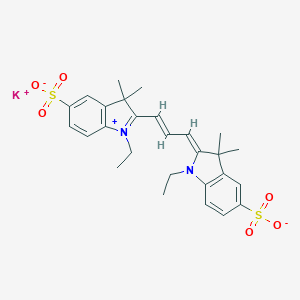

IUPAC Name |

potassium;(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHBPPBHPXBJE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31KN2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)